AZD0424

Catalog No.
S548100
CAS No.
692054-06-1
M.F
C25H29ClN6O5
M. Wt
529.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD0424

CAS Number

692054-06-1

Product Name

AZD0424

IUPAC Name

1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone

Molecular Formula

C25H29ClN6O5

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30)

InChI Key

MVWATCATLSSVBH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-(2-((4-((6-Chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)amino)-5-isopropoxy-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)ethanone, 7-(2-(4-acetylpiperazin-1-yl)ethoxy)-N-(6-chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)-5-isopropoxyquinazolin-4-amine, AZD-0424, AZD0424, Ethanone, 1-(4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)-

Canonical SMILES

CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C

Description

The exact mass of the compound Piperazine, 1-acetyl-4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)- is 528.1888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD0424 is a novel compound classified as a dual selective inhibitor of the Src and ABL1 kinases, which are non-receptor tyrosine kinases implicated in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. The compound exhibits significant selectivity against these kinases compared to other members of the Src family kinases. AZD0424 is particularly noted for its potential antineoplastic activity, making it a candidate for cancer treatment .

AZD0424 primarily functions by inhibiting the phosphorylation of tyrosine residues in Src kinase, particularly at tyrosine-419, which is crucial for its activation. The compound's mechanism of action involves blocking the ATP-binding site of Src and ABL1, thereby preventing their activation and subsequent signaling pathways that lead to tumor progression .

The chemical structure of AZD0424 includes a quinazolinamine framework, which is characteristic of many kinase inhibitors. This structure allows for effective binding to the active sites of the targeted kinases, leading to inhibition of their enzymatic activity .

The synthesis of AZD0424 involves several steps that typically include:

  • Formation of the Quinazolinamine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Modification for Selectivity: Various substituents are introduced to enhance selectivity towards Src and ABL1 kinases.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific details on the exact synthetic routes have not been extensively published but typically follow established organic synthesis protocols used for similar compounds .

AZD0424 is primarily being investigated for its applications in oncology, particularly in treating cancers characterized by elevated Src and ABL1 activity. Its potential uses include:

  • Targeted Cancer Therapy: As a selective inhibitor, AZD0424 may be employed in combination therapies aimed at enhancing the efficacy of existing treatments.
  • Research Tool: It serves as a valuable tool in research settings to elucidate the roles of Src and ABL1 kinases in cancer biology .

Interaction studies have shown that AZD0424 effectively inhibits key signaling pathways associated with cancer progression. For instance:

  • In vitro studies indicated that AZD0424 inhibited phosphorylation events critical for Src activation across various cancer cell lines.
  • Combination studies have suggested that AZD0424 may enhance the effects of other chemotherapeutic agents by targeting complementary pathways .

AZD0424 shares similarities with other kinase inhibitors but maintains unique characteristics that set it apart. Here are some comparable compounds:

Compound NameTarget KinasesUnique Features
DasatinibSrc, ABL1Broad-spectrum kinase inhibitor
ImatinibBCR-ABLSpecific for BCR-ABL fusion protein
BosutinibSrc, ABL1Dual-targeting but broader spectrum
NintedanibVEGFR, PDGFRPrimarily targets angiogenesis

AZD0424's unique selectivity towards Src and ABL1 without significant off-target effects distinguishes it from these other compounds, making it a promising candidate for targeted therapies focused on tumors with dysregulated Src signaling .

AZD0424 (C₂₅H₂₉ClN₆O₅) is a small-molecule tyrosine kinase inhibitor with a molecular weight of 529.0 g/mol. Its structure features a quinazoline core substituted with a chlorinated 1,3-dioxolo[4,5-b]pyridin-7-ylamino group at position 4, an isopropoxy group at position 5, and a 2-(4-acetylpiperazin-1-yl)ethoxy side chain at position 7. The SMILES notation (CC(C)OC₁=CC(=CC₂=C₁C(=NC=N₂)NC₃=C₄C(=NC=C₃Cl)OCO₄)OCCN₅CCN(CC₅)C(=O)C) and InChIKey (MVWATCATLSSVBH-UHFFFAOYSA-N) confirm the stereoelectronic arrangement.

Key physicochemical properties include:

  • Solubility: High aqueous solubility (>100 mg/mL at pH 7.4), attributed to its ionizable piperazine moiety.
  • logD (pH 7.4): Experimental value of −0.04, indicating moderate lipophilicity.
  • Plasma Protein Binding: 80.6% in humans and 90.6% in rats, suggesting significant protein interaction.
  • Thermal Stability: Degrades at temperatures >55°C in polyethylene glycol (PEG) formulations, forming oxidative byproducts.

The compound’s stability under acidic conditions is limited, with hydrolysis observed at the methylenedioxy bridge, while neutral and alkaline conditions favor decomposition via piperazine ring oxidation.

Synthetic Pathways and Key Intermediate Compounds

The synthesis of AZD0424 involves a multi-step sequence emphasizing regioselective functionalization (Figure 1):

Step 1: Quinazoline Core Formation

A Suzuki-Miyaura coupling reaction between 4-chloro-5-isopropoxy-7-hydroxyquinazoline and a boronic ester derivative of 6-chloro-1,3-dioxolo[4,5-b]pyridine introduces the aminopyridinyl group. Palladium catalysis (Pd(OAc)₂) in dioxane/water at 120°C achieves >90% yield.

Step 2: Side Chain Installation

The 2-(4-acetylpiperazin-1-yl)ethoxy group is appended via nucleophilic aromatic substitution. Ethylene glycol undergoes mesylation, followed by reaction with piperazine to form the ethyl-piperazine intermediate. Acetylation with acetic anhydride yields the acetylpiperazine derivative, which is coupled to the quinazoline core using K₂CO₃ in DMF.

Key Intermediates

  • 4-Chloro-5-isopropoxy-7-hydroxyquinazoline: Synthesized via cyclocondensation of anthranilic acid derivatives.
  • 2-(4-Acetylpiperazin-1-yl)ethyl methanesulfonate: Generated through sequential alkylation and acetylation.
  • Boronate ester of 6-chloro-1,3-dioxolo[4,5-b]pyridine: Prepared via Miyaura borylation.

Purification employs column chromatography (MeOH/DCM gradients) and recrystallization from ethanol/water mixtures.

Degradation Mechanisms and Stability Profiling

AZD0424 undergoes degradation via three primary pathways (Table 1):

Degradation PathwayConditionsProducts Identified
Oxidative cleavage0.2% H₂O₂, 25°C, 24 h7-Hydroxyquinazoline derivative
HydrolysispH <3, 40°C, 48 h6-Chloro-1,3-dioxolopyridin-7-amine
Thermal decomposition>55°C in PEG matricesN-Acetylpiperazine and quinazoline dimer

Forced degradation studies using HPLC-MS revealed:

  • Oxidative stress: Cleavage of the methylenedioxy group generates a catechol intermediate, which further oxidizes to a quinone.
  • Acidic hydrolysis: Protonation of the quinazoline nitrogen facilitates nucleophilic attack at the C-Cl bond, releasing chloride ions.
  • Thermal instability: Radical-mediated dimerization occurs at elevated temperatures, particularly in PEG-based formulations.

Stability profiling in plasma showed a half-life of 751 minutes in human hepatocytes, with minimal degradation under physiological pH. However, exposure to UV light (254 nm) induced photolytic cleavage of the acetylpiperazine side chain.

Table 1: Summary of AZD0424 Degradation Pathways

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

528.1887957 g/mol

Monoisotopic Mass

528.1887957 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

642PS51324

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

692054-06-1

Wikipedia

Azd-0424

Dates

Modify: 2024-02-18
1: Nowak D, Boehrer S, Hochmuth S, Trepohl B, Hofmann W, Hoelzer D, Hofmann WK, Mitrou PS, Ruthardt M, Chow KU. Src kinase inhibitors induce apoptosis and mediate cell cycle arrest in lymphoma cells. Anticancer Drugs. 2007 Oct;18(9):981-95. PubMed PMID: 17704648.

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